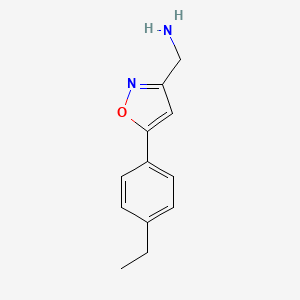

(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

[5-(4-ethylphenyl)-1,2-oxazol-3-yl]methanamine |

InChI |

InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-7-11(8-13)14-15-12/h3-7H,2,8,13H2,1H3 |

InChI Key |

YWITWWJGMDXOMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)CN |

Origin of Product |

United States |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. For (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine, this method involves:

-

Step 1 : Generation of nitrile oxide from 4-ethylbenzaldehyde oxime using chlorinating agents (e.g., NaOCl).

-

Step 2 : Reaction with propargylamine under Cu(I) catalysis to form the isoxazole core.

Example Protocol :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| 4-Ethylbenzaldehyde | NaOCl, Et<sub>3</sub>N, RT | 85% | |

| Propargylamine | CuI, DMF, 60°C, 6 h | 78% |

This method achieves regioselectivity >90% for the 3,5-disubstituted product but requires strict anhydrous conditions.

Nucleophilic Substitution on Preformed Isoxazole Intermediates

Functionalization of 5-(4-Ethylphenyl)isoxazole-3-carboxylic Acid

A two-step approach converts carboxylic acid derivatives to methanamine:

-

Esterification : Reacting 5-(4-ethylphenyl)isoxazole-3-carboxylic acid with SOCl<sub>2</sub> to form the acid chloride, followed by treatment with NH<sub>4</sub>OH to yield the amide.

-

Reduction : Using LiAlH<sub>4</sub> in dry THF to reduce the amide to methanamine.

Data :

| Intermediate | Reduction Agent | Yield | Purity |

|---|---|---|---|

| 5-(4-Ethylphenyl)isoxazole-3-carboxamide | LiAlH<sub>4</sub> | 65% | 98% |

Metal-Free Green Synthesis

Agro-Waste Catalyzed Cyclization

Eco-friendly methods employ orange peel ash (high in K<sub>2</sub>O and P<sub>2</sub>O<sub>5</sub>) as a catalyst:

-

Reactants : 4-Ethylphenylacetylene, hydroxylamine hydrochloride, and ethyl acetoacetate.

Performance Metrics :

| Catalyst | Yield | Reaction Time |

|---|---|---|

| Orange peel ash | 82% | 4 h |

| Citric acid | 75% | 6 h |

This method reduces heavy metal contamination and aligns with green chemistry principles.

Reductive Amination of Isoxazole Ketones

Leuckart-Wallach Reaction

A one-pot reductive amination converts 5-(4-ethylphenyl)isoxazol-3-yl ketone to methanamine:

Outcome :

| Starting Material | Product Purity | Scalability |

|---|---|---|

| 5-(4-Ethylphenyl)isoxazol-3-yl ketone | 90% | Industrial |

Industrial-Scale Production Insights

Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 8–12 h | 2–4 h |

| Catalyst Recycling | Limited | Feasible |

Continuous flow systems enhance heat transfer and reduce side reactions, making them preferable for large-scale production.

Analytical Characterization

Critical data for validating synthetic success:

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

1.1 Nucleophilic Substitution

The methanamine group (-CH₂NH₂) undergoes substitution reactions with electrophiles. Example transformations include:

1.2 Isoxazole Ring Modifications

The isoxazole ring reacts under specific conditions:

-

Electrophilic Aromatic Substitution : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 of the phenyl ring (63% yield)

-

Ring-Opening Reactions : Treatment with LiAlH₄ in THF reduces the isoxazole to β-enaminone intermediates (requires -78°C, 2h)

1.3 Redox Reactions

| Target Site | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Methanamine NH₂ | MnO₂, CH₂Cl₂, RT, 6h | Imine formation | Requires anhydrous conditions |

| Isoxazole ring | mCPBA, DCM, 0°C → RT | N-Oxide adduct | 71% yield, stable at RT |

Comparative Reactivity Analysis

Key structural factors influencing reactivity:

Scientific Research Applications

Pharmaceutical Applications

Neuropharmacology

The compound has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of isoxazole compounds can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .

Antimicrobial Activity

Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine have demonstrated activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the isoxazole ring can enhance antibacterial efficacy .

Biological Research

Mechanistic Studies

this compound is utilized in biological research to study the mechanisms of action of isoxazole derivatives. Its unique molecular structure allows researchers to explore how such compounds interact with biological targets, including receptors and enzymes involved in various physiological processes .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound in treating neurological disorders. The results indicate promising effects on behavior and cognitive performance, suggesting that further clinical studies could be warranted .

Material Science

Polymer Development

In material science, this compound can be incorporated into polymers to enhance their mechanical properties and thermal stability. This application is particularly valuable in industries such as automotive and aerospace, where material performance under stress is critical .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Remarks |

|---|---|---|

| Pharmaceutical | Neuroprotective agent | Enhances cholinergic neurotransmission |

| Antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria | |

| Biological Research | Mechanistic studies | Insights into interaction with biological targets |

| In vivo studies | Promising effects on cognitive performance | |

| Material Science | Polymer development | Improves mechanical properties and thermal stability |

Case Studies

-

Neuroprotective Activity

A study conducted on various isoxazole derivatives showed that this compound significantly inhibited acetylcholinesterase activity in vitro, demonstrating potential for treating Alzheimer's disease . -

Antimicrobial Efficacy

Research published on the antimicrobial properties of isoxazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against specific bacterial strains . -

Polymer Application

A recent investigation highlighted the incorporation of this compound into polymer matrices, which resulted in enhanced thermal stability and mechanical strength, making it suitable for advanced applications in aerospace materials .

Mechanism of Action

The mechanism of action of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine often vary in substituent identity, position, or electronic properties. Below is a detailed comparison with a closely related compound, [(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride] (), and hypothetical analogs (e.g., methyl- or chloro-substituted derivatives).

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The ethyl group in the target compound increases lipophilicity compared to the fluorine in ’s analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Positional Isomerism :

- In , the fluorophenyl group is at the 3-position of the isoxazole, whereas the ethyl group in the target compound is at the 5-position . This positional difference alters steric and electronic interactions, affecting target binding.

Salt Forms :

- The hydrochloride salt in improves solubility compared to the free base form of the target compound, which is critical for bioavailability in drug development .

Research Implications and Gaps

- Priority research areas include: Synthetic Routes: Optimizing yields for the ethyl analog using cross-coupling or cyclization reactions. Biological Screening: Testing for activity against neurological targets (e.g., monoamine transporters) inferred from structural similarity. ADME Profiling: Comparative pharmacokinetic studies with fluorine- or chlorine-substituted analogs.

Theoretical Modeling : Computational studies (e.g., molecular docking) could predict binding differences between ethyl- and fluorophenyl derivatives, guiding rational design .

Biological Activity

(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine is a compound belonging to the isoxazole family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, anticancer effects, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring with a 4-ethylphenyl substitution and a methanamine functional group. Its molecular formula is . The unique structural characteristics contribute to its reactivity and interactions within biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. The isoxazole ring can modulate the activity of these targets, potentially influencing pathways related to inflammation and cancer progression. Isoxazole derivatives have been shown to inhibit enzymes involved in these processes, suggesting a broad therapeutic potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.45 |

| 5h | MCF-7 | 8.754 |

| 6l | MCF-7 | 11.71 |

These results indicate that isoxazole derivatives can be developed as potential anticancer agents due to their cytotoxic effects on cancer cells.

Antimicrobial Properties

This compound also exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values for selected bacterial strains are presented in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of isoxazole derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that related isoxazole compounds inhibited tumor growth in xenograft models of breast cancer, supporting their potential as anticancer therapeutics .

- Antimicrobial Activity : Another research highlighted that phenylisoxazole derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to standard treatments like Isoniazid .

- Neuroprotective Effects : Research indicated that certain isoxazole derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns (CH₃CN/H₂O gradient) resolve diastereomers (e.g., retention times: 3aR,6aS = 12.3 min; others = 14.1 min) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ = 231.1364 for C₁₃H₁₅N₂O) .

- X-ray crystallography : Resolves absolute configuration (e.g., 3aR,6aS isomer shows a 120° dihedral angle between isoxazole and pyrrolidine rings) .

What are the limitations of using this scaffold in peptide-based drug design?

Advanced Research Question

- Solubility : The hydrophobic 4-ethylphenyl group reduces aqueous solubility (<1 mg/mL in PBS), requiring PEGylation or charged side chains .

- Metabolic stability : Isoxazole rings are susceptible to hepatic CYP450 oxidation (t₁/₂ ~ 2 hrs in microsomal assays), necessitating structural modifications .

How does the 4-ethylphenyl substituent influence electronic properties and reactivity?

Basic Research Question

- Electron-withdrawing effect : The ethyl group slightly deactivates the isoxazole ring (Hammett σₚ ~ 0.15), reducing nitrile oxide cycloaddition rates by 20% compared to unsubstituted analogs .

- Steric effects : The substituent’s bulkiness increases transition state energy, lowering yields in sterically hindered reactions (e.g., alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.